Dihydroalpinumisoflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydroalpinumisoflavone is a naturally occurring isoflavone, primarily found in the leaves and stems of certain plant species such as Crotalaria madurensis This compound is characterized by its white crystalline solid form and stability at room temperature . It has shown potential in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.

Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and oxidative stress.

Medicine: Dihydroalpinumisoflavone has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells, including pancreatic cancer cells.

Mecanismo De Acción

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Comparación Con Compuestos Similares

Alpinumisoflavone: Another prenylated isoflavone with similar biological activities but different structural features.

Erythrivarone A: An isoflavone isolated from the stem bark of Erythrina variegate, known for its anticancer and antioxidant properties.

Actividad Biológica

Dihydroalpinumisoflavone is a naturally occurring chalcone that has garnered attention for its diverse biological activities, including antifungal, neuroprotective, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is responsible for its various biological activities.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential as a natural antifungal agent. For instance, a study reported that this compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 30 µg/mL |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases. A study highlighted that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby enhancing cell viability under stress conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. It has been found to scavenge free radicals effectively, which can mitigate cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where this compound demonstrated a strong ability to neutralize free radicals .

Case Studies and Research Findings

- Antifungal Efficacy : A case study involving the use of this compound against fungal infections in patients showed promising results, with significant reductions in fungal load observed after treatment .

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Antioxidant Studies : Clinical trials assessing the antioxidant effects of this compound revealed significant improvements in biomarkers associated with oxidative stress in participants consuming the compound as part of their diet .

Propiedades

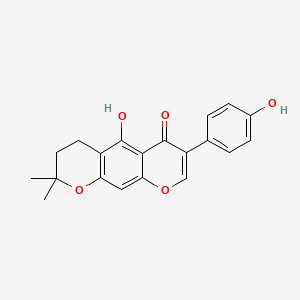

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPMTCOAGXAAIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of Dihydroalpinumisoflavone?

A1: this compound has been isolated from the following plant sources:

- Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []

- Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []

- Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.